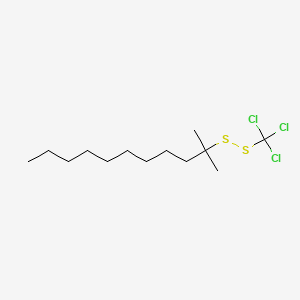

Disulfide, tert-dodecyl trichloromethyl

Description

Contextualization of Organosulfur Compounds in Contemporary Chemical Research

Organosulfur compounds, organic molecules containing carbon-sulfur bonds, are integral to numerous areas of contemporary chemical research. wikipedia.org Their importance stems from the unique properties of the sulfur atom, which can exist in various oxidation states and form bonds with a range of elements. This versatility leads to a rich and diverse chemistry. britannica.com In nature, organosulfur compounds are ubiquitous, found in essential amino acids like cysteine and methionine, and are crucial for the structure and function of many proteins and enzymes. wikipedia.orgwikipedia.org In industrial applications, they serve as pharmaceuticals, agrochemicals, and additives in lubricants and polymers. wikipedia.org The study of these compounds continues to yield novel reaction methodologies and materials with tailored properties.

Significance of Disulfide Motifs in Synthetic Chemistry and Materials Science

The disulfide bond (S-S) is a key functional group in both synthetic chemistry and materials science. This covalent linkage is known for its dynamic nature; it can be reversibly cleaved and formed under specific redox conditions. This characteristic is harnessed in the design of "smart" materials, such as self-healing polymers and stimuli-responsive drug delivery systems. In synthetic chemistry, disulfide bonds serve as important protecting groups for thiols and as intermediates in the formation of other sulfur-containing functionalities. The synthesis of unsymmetrical disulfides, in particular, is an active area of research, as it allows for the precise installation of two different organic moieties, leading to molecules with tailored electronic and steric properties. nih.govbac-lac.gc.ca

Historical Development and Preliminary Investigations of Halogenated Alkyl Disulfides

The history of organosulfur chemistry dates back to the 19th century, with the discovery and characterization of simple thiols and sulfides. tandfonline.comtandfonline.com The introduction of halogens into alkyl sulfide (B99878) and disulfide structures opened up new avenues of research, as the electronegative halogen atoms significantly influence the reactivity of the molecule. nih.gov Halogenated alkyl disulfides have been investigated for their unique chemical properties, which are a direct consequence of the interplay between the disulfide linkage and the electron-withdrawing nature of the halogens. These compounds often exhibit enhanced reactivity towards nucleophiles and are valuable precursors in organic synthesis. Preliminary studies have generally focused on smaller, less sterically hindered examples, with the synthesis and properties of more complex, bulky halogenated disulfides remaining a relatively unexplored area.

Research Scope and Objectives Pertaining to Disulfide, tert-dodecyl trichloromethyl

The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound. Due to the limited availability of direct research on this specific molecule, this exploration will involve a detailed analysis of its constituent parts: the tert-dodecyl group and the trichloromethyl disulfide moiety. The scope will encompass a theoretical examination of its synthesis, a prediction of its key physicochemical and spectroscopic properties based on analogous structures, and a discussion of its potential reactivity and applications.

Physicochemical Properties of this compound

| Property | Predicted Value/Description |

| IUPAC Name | 2-Methyl-2-(trichloromethyldisulfanyl)undecane |

| CAS Number | 60114-74-1 |

| Molecular Formula | C13H25Cl3S2 |

| Molecular Weight | 351.81 g/mol |

| Appearance | Likely a colorless to pale yellow oil at room temperature, given the long alkyl chain and the nature of similar disulfides. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform (B151607), and hexanes, and insoluble in water due to its nonpolar alkyl chain. libretexts.org |

| Boiling Point | Predicted to be high due to its relatively large molecular weight and the presence of polarizable sulfur and chlorine atoms. |

| Stability | The disulfide bond may be susceptible to cleavage under reducing conditions. The trichloromethyl group may be sensitive to strong bases and high temperatures. |

Synthesis and Reactivity

A plausible and common method for the synthesis of unsymmetrical disulfides involves the reaction of a thiol with a sulfenyl chloride. bac-lac.gc.ca In the case of this compound, this would entail the reaction of tert-dodecyl mercaptan with trichloromethanesulfenyl chloride. sigmaaldrich.com

Reaction Scheme: (CH₃)₃C-(CH₂)₈-SH + ClS-CCl₃ → (CH₃)₃C-(CH₂)₈-S-S-CCl₃ + HCl

This reaction is typically carried out in an inert solvent at low temperatures to control the reactivity of the sulfenyl chloride. The bulky tert-dodecyl group might sterically hinder the reaction, potentially requiring longer reaction times or specific catalytic conditions.

The reactivity of this compound is expected to be dictated by the disulfide bond and the trichloromethyl group. The S-S bond can undergo nucleophilic attack, leading to the formation of new, unsymmetrical disulfides or other sulfur-containing compounds. The trichloromethyl group is a strong electron-withdrawing group, which can influence the stability of adjacent reactive intermediates and may itself be subject to substitution or elimination reactions under certain conditions. wikipedia.org

Spectroscopic Characterization (Predicted)

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | The spectrum would be dominated by signals from the tert-dodecyl group, including a singlet for the methyl protons of the tert-butyl group and a series of multiplets for the methylene (B1212753) protons of the long alkyl chain. |

| ¹³C NMR | The spectrum would show distinct signals for the quaternary carbon of the tert-butyl group, the carbons of the alkyl chain, and a characteristic downfield signal for the carbon of the trichloromethyl group. The carbon attached to the sulfur atom would also have a characteristic chemical shift. biu.ac.il |

| Mass Spectrometry | The mass spectrum would likely show a molecular ion peak, although it might be weak due to potential fragmentation. cdnsciencepub.com Common fragmentation pathways for disulfides include cleavage of the S-S bond and C-S bonds, leading to characteristic fragment ions corresponding to the tert-dodecyl and trichloromethylthio moieties. cdnsciencepub.comrsc.org |

| Infrared (IR) Spectroscopy | The IR spectrum would be characterized by strong C-H stretching and bending vibrations from the alkyl group. The S-S stretching vibration is typically weak and may be difficult to observe. |

Potential Applications

While specific applications for this compound are not well-documented, its structure suggests potential utility in several areas. The presence of the long alkyl chain imparts lipophilicity, which could make it a useful additive in lubricants or polymers, potentially acting as a chain transfer agent or a modifier of surface properties. The trichloromethyl group and the disulfide linkage could also impart biocidal properties, suggesting potential use in agrochemical formulations. Further research is needed to explore and validate these potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

60114-74-1 |

|---|---|

Molecular Formula |

C13H25Cl3S2 |

Molecular Weight |

351.8 g/mol |

IUPAC Name |

2-methyl-2-(trichloromethyldisulfanyl)undecane |

InChI |

InChI=1S/C13H25Cl3S2/c1-4-5-6-7-8-9-10-11-12(2,3)17-18-13(14,15)16/h4-11H2,1-3H3 |

InChI Key |

HQMWYXQYQCOBOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)(C)SSC(Cl)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies for Disulfide, Tert Dodecyl Trichloromethyl

Development of Novel Synthetic Pathways

The principal route to synthesizing tert-dodecyl trichloromethyl disulfide involves the reaction between tert-dodecanethiol and trichloromethanesulfenyl chloride. This pathway's success hinges on the efficient preparation of its precursors and the precise control of the final coupling reaction to ensure high regioselectivity and prevent side reactions.

Tert-dodecanethiol (TDT) is typically synthesized by the reaction of a dodecene isomer (often a propylene (B89431) tetramer or tri-n-butene) with hydrogen sulfide (B99878) in the presence of an acid catalyst. echemi.comnbinno.comatamanchemicals.com The reaction conditions significantly influence the yield and purity of the resulting thiol. Key parameters include temperature, pressure, catalyst choice, and the molar ratio of reactants. google.com The process generally involves passing a mixture of the olefin and hydrogen sulfide over a catalyst bed. atamanchemicals.com

Table 1: Optimization of Reaction Conditions for tert-Dodecanethiol Synthesis

| Parameter | Range | Optimal Conditions | Rationale / Notes |

|---|---|---|---|

| Temperature | 10 - 250 °C | 70 - 120 °C | Balances reaction rate with catalyst stability and minimization of side reactions. google.com |

| Pressure | 5 - 80 bar | 10 - 20 bar | Ensures sufficient concentration of gaseous hydrogen sulfide in the liquid phase. google.com |

| Catalyst | Acidic compounds, metal oxides | Boron trifluoride, Aluminum trichloride | Lewis acids that effectively catalyze the addition of H₂S to the olefin double bond. echemi.comatamanchemicals.com |

| H₂S:Olefin Ratio | > 1:1 | 1.5:1 | An excess of hydrogen sulfide drives the reaction towards the product and minimizes olefin polymerization. echemi.com |

Trichloromethanesulfenyl chloride (TMSC), also known as perchloromethyl mercaptan, is prepared through the catalytic chlorination of carbon disulfide. google.comacs.org The original method described by Rathke involves the use of iodine as a catalyst. google.comacs.org This process can lead to several byproducts, including carbon tetrachloride, sulfur monochloride, and sulfur dichloride, making purification challenging. acs.orgwikipedia.org Innovations have focused on improving the selectivity and yield of TMSC. One significant advancement is the use of granular activated carbon as a catalyst, which allows the reaction to proceed at higher temperatures (40-135 °C) and provides almost quantitative yields of the desired product. google.com

The synthesis of an unsymmetrical disulfide like tert-dodecyl trichloromethyl disulfide is inherently a regioselective challenge. The primary goal is to selectively form the C₁₂H₂₅-S-S-CCl₃ bond while preventing the formation of symmetrical disulfides (C₁₂H₂₅-S-S-C₁₂H₂₅ and CCl₃-S-S-CCl₃). This is often achieved by reacting a thiol with a sulfenyl halide, which is a highly selective method. nih.gov

Modern methods for controlling this "scrambling" include:

Sequential Addition: One approach involves activating one thiol to form an intermediate that then reacts with the second thiol. For example, reacting a thiol with 1-chlorobenzotriazole (B28376) creates an intermediate that cleanly reacts with a second, different thiol to form the unsymmetrical disulfide. organic-chemistry.org

Umpolung Approach: This strategy reverses the polarity of the sulfur atom. Normally a nucleophile, the sulfur in an electron-rich thiol can be converted into an electrophilic sulfenium ion. This ion then selectively reacts with an electron-deficient thiol to form the desired unsymmetrical product. chemistryviews.org

Stereoselective considerations arise if chiral precursors are used. While the commercial tert-dodecyl group is a complex mixture of isomers, the use of an enantiomerically pure starting material would necessitate control over the stereochemistry. Disulfide bonds themselves can exhibit axial chirality, and this chirality can be influenced by nearby stereocenters. nih.gov Research has shown that noncovalent interactions, such as hydrogen bonding, can control the transfer of chiral information from an amino acid to a disulfide bond, enabling stereodivergent synthesis. nih.gov Biocatalytic strategies, using enzymes like monooxygenases, also offer a green and highly selective route to chiral sulfur compounds. ucl.ac.uk

Multicomponent Reactions Incorporating Disulfide, tert-dodecyl trichloromethyl

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer an efficient and atom-economical route to complex molecules. chemistryforsustainability.org Disulfides can be incorporated into MCRs through in situ activation. For instance, a disulfide can be activated with an N-halogen succinimide (B58015) to form a sulfenyl halide. This electrophilic sulfur species can then participate in an MCR with an isocyanide and a wide range of nucleophiles to generate diverse sulfur-containing heterocycles. acs.org This strategy could be adapted for the synthesis of derivatives of tert-dodecyl trichloromethyl disulfide, where the disulfide itself is either a reactant or is formed in situ before participating in a subsequent MCR, providing a convergent pathway to more complex structures. The Ugi MCR, for example, has been used to create macrocyclic peptidomimetics containing disulfide bridges. acs.org

Catalyst Design and Evaluation for Enhanced Synthetic Efficiency

Catalysis is crucial for the efficient synthesis of both the disulfide and its precursors.

Precursor Synthesis: As detailed in section 3.1.1, the synthesis of tert-dodecanethiol relies on acid catalysts like boron trifluoride. atamanchemicals.com For trichloromethanesulfenyl chloride, the shift from iodine to activated carbon catalysts represents a significant process improvement, leading to higher yields and purity. google.com

Disulfide Formation: The direct coupling of two different thiols to form an unsymmetrical disulfide can be promoted by various catalysts. Recent advances focus on avoiding harsh oxidants and toxic metals. organic-chemistry.org For example, base-catalyzed (e.g., K₂CO₃ or Cs₂CO₃) aerobic cross-dehydrogenative coupling of thiols provides a green and practical approach using oxygen as the ideal oxidant. rsc.org Transition-metal-catalyzed systems using copper, nickel, or palladium also offer effective strategies for unsymmetrical disulfide bond formation. rsc.orgorganic-chemistry.org

Table 2: Comparison of Catalysts for Trichloromethanesulfenyl Chloride Synthesis

| Catalyst | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Iodine | Low temperature (<30 °C) | Traditional, well-established method. acs.org | Low yield (around 55%), significant byproduct formation (carbon tetrachloride, sulfur chlorides). acs.org |

| Activated Carbon | Higher temperature (40-135 °C) | Almost quantitative yield, continuous process possible, high purity. google.com | Requires specialized reactor setup. google.com |

Green Chemistry Principles in the Synthesis of Organosulfur Compounds

Applying green chemistry principles to the synthesis of tert-dodecyl trichloromethyl disulfide aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netstmjournals.com

Key strategies include:

Atom Economy: Multicomponent reactions are inherently more atom-economical than multi-step syntheses. chemistryforsustainability.org

Use of Safer Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents is a major focus in the synthesis of sulfur-containing heterocycles. mdpi.com

Catalysis: Using recyclable biocatalysts or metal catalysts that operate under mild conditions can significantly reduce waste and energy consumption. ucl.ac.ukresearchgate.net For instance, a riboflavin-derived organocatalyst coupled with molecular iodine can promote the aerobic oxidation of thiols under metal-free, ambient conditions. researchgate.net

Renewable Feedstocks: While not yet standard, research into deriving olefins from biological sources could provide a more sustainable route to the tert-dodecyl precursor.

Purification and Isolation Methodologies for High Purity Product

Achieving high purity is essential for the final product. The purification strategy must effectively remove unreacted precursors, catalysts, and, most importantly, the symmetrical disulfide byproducts.

Precursor Purification: Trichloromethanesulfenyl chloride is often purified by distillation, though its boiling point is close to that of the S₂Cl₂ byproduct, which can make separation difficult. acs.orgwikipedia.org Unconverted olefins from the tert-dodecanethiol synthesis are also typically removed by distillation. google.com

Final Product Purification: A combination of techniques is often employed for organosulfur compounds. globecore.comacs.org

Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities or to separate components based on their differing polarities. globecore.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the desired unsymmetrical disulfide from its symmetrical counterparts and other impurities with high resolution. jocpr.com Adsorption chromatography using adsorbents like silica (B1680970) gels or alumina (B75360) oxides is also widely used. globecore.com

Crystallization: If the product is a solid at room temperature or can be induced to crystallize, this method can provide a high degree of purity by selectively precipitating the desired compound from a solution.

Table 3: Comparison of Purification Methodologies for Organosulfur Compounds

| Method | Principle | Application / Suitability | Advantages | Limitations |

|---|---|---|---|---|

| Fractional Distillation | Separation based on differences in boiling points. | Purification of volatile precursors like TMSC and removal of unreacted olefins. wikipedia.org | Scalable, effective for large differences in volatility. | Energy-intensive; not effective for compounds with close boiling points or for non-volatile products. wikipedia.org |

| Extraction | Separation based on differential solubility in two immiscible liquids. | Initial cleanup to remove polar or non-polar impurities. globecore.com | Simple, inexpensive, good for bulk separations. | Limited selectivity, often requires subsequent purification steps. |

| Column Chromatography (e.g., HPLC) | Separation based on differential partitioning between a stationary and mobile phase. jocpr.com | High-resolution separation of the target disulfide from symmetrical byproducts. | High purity achievable, adaptable to various scales. jocpr.com | Can be expensive, requires significant solvent usage. |

| Crystallization | Formation of a solid crystalline phase from a solution. | Final purification step for solid products to achieve very high purity. | Can yield exceptionally pure material, relatively low cost. | Not applicable to liquids or oils; yield can be variable. |

Mechanistic Investigations of Reactivity and Transformation Pathways of Disulfide, Tert Dodecyl Trichloromethyl

Homolytic Cleavage of the Disulfide Bond and Radical Generation

The disulfide bond (S-S) is a key functional group that can undergo homolytic cleavage upon exposure to heat or light, leading to the formation of two thiyl radicals. nih.govresearchgate.net In the case of the unsymmetrical disulfide, tert-dodecyl trichloromethyl disulfide, this cleavage would result in the generation of a tert-dodecylthiyl radical (t-C₁₂H₂₅S•) and a trichloromethylthiyl radical (CCl₃S•).

Initiation Mechanisms in Radical Processes

The generation of thiyl radicals from the homolytic cleavage of tert-dodecyl trichloromethyl disulfide allows it to act as an initiator in radical processes. jsta.cl The process can be initiated by thermal or photochemical means. researchgate.net Once formed, these highly reactive thiyl radicals can participate in a variety of chemical transformations, most notably the initiation of polymerization reactions.

The trichloromethylthiyl radical, in particular, can also be a source of the trichloromethyl radical (•CCl₃) through further fragmentation, although this is generally less favored than reactions at the sulfur center. The tert-dodecylthiyl radical can initiate polymerization by adding to a monomer unit, creating a new carbon-centered radical which then propagates the polymer chain.

Propagation and Termination Pathways in Radical Polymerization

In the context of radical polymerization, the generated tert-dodecylthiyl and trichloromethylthiyl radicals can add to monomer units, initiating the growth of polymer chains. The propagation phase involves the sequential addition of monomer molecules to the growing polymer radical.

Termination of the polymerization can occur through several pathways, including:

Radical Combination: Two growing polymer chains, or a growing chain and an initiator radical, can combine to form a stable, non-radical species.

Disproportionation: A hydrogen atom is transferred from one radical to another, resulting in one saturated and one unsaturated polymer chain.

Chain Transfer: A radical from a growing polymer chain can be transferred to another molecule, such as a thiol or a disulfide. Tert-dodecyl mercaptan, a related compound, is known to be an effective chain transfer agent in radical polymerization, which proceeds via the abstraction of a hydrogen atom by the growing polymer radical to form a new tert-dodecylthiyl radical. google.comechemi.com This process can control the molecular weight of the resulting polymer. It is plausible that tert-dodecyl trichloromethyl disulfide could also participate in chain transfer reactions.

Heterolytic Reactions and Nucleophilic/Electrophilic Character

Disulfides can also undergo heterolytic reactions, where the S-S bond is cleaved unevenly, resulting in the formation of a sulfenium cation (RS⁺) and a thiolate anion (RS⁻). The presence of the bulky tert-dodecyl group and the electron-withdrawing trichloromethyl group in tert-dodecyl trichloromethyl disulfide influences its reactivity towards nucleophiles and electrophiles.

Interactions with Nucleophiles and Electrophiles

The sulfur atoms in disulfides possess lone pairs of electrons, rendering them nucleophilic. However, the S-S bond can also be attacked by stronger nucleophiles. Thiolate anions are particularly effective nucleophiles for cleaving disulfide bonds in a process known as thiol-disulfide exchange. libretexts.org In the case of tert-dodecyl trichloromethyl disulfide, a nucleophile could attack either of the sulfur atoms.

Attack at the sulfur atom bonded to the tert-dodecyl group would be sterically hindered. Nucleophilic attack is more likely to occur at the sulfur atom bonded to the trichloromethyl group. The electron-withdrawing nature of the trichloromethyl group makes the adjacent sulfur atom more electrophilic and thus a better target for nucleophiles.

Conversely, the sulfur atoms can also act as electrophiles, particularly when activated. The chlorine atoms of the trichloromethyl group can exhibit electrophilic character due to the presence of σ-holes, which can lead to interactions with sulfur nucleophiles. rsc.org

Acid-Base Properties and Proton Transfer Reactions

Organosulfur compounds, in general, exhibit acidic and basic properties. adcmastuana.orgwikipedia.org Thiols are known to be more acidic than their alcohol counterparts. masterorganicchemistry.com While disulfides themselves are not typically considered strong acids or bases, the sulfur atoms can be protonated by strong acids. The basicity of the sulfur atoms in tert-dodecyl trichloromethyl disulfide would be reduced due to the electron-withdrawing effect of the trichloromethyl group.

Proton transfer reactions involving this molecule are not well-documented, but it is expected to be a weak base.

Solvent Effects and Reaction Kinetics Studies

No experimental data or research articles were found that specifically investigate the solvent effects and reaction kinetics of "this compound". General principles of physical organic chemistry suggest that the rates of its reactions would be influenced by solvent polarity, viscosity, and the potential for specific solvent-solute interactions. For instance, polar solvents might stabilize charged intermediates or transition states, thereby accelerating certain reaction pathways. However, without experimental rate constants determined in various media, any discussion remains purely speculative.

Typically, kinetic studies would involve monitoring the disappearance of the reactant or the appearance of a product over time under various solvent conditions. This would allow for the determination of reaction orders, rate constants, and activation parameters (enthalpy and entropy of activation). Such data is crucial for elucidating reaction mechanisms.

Illustrative Data Table on Solvent Effects (Hypothetical) As no actual data is available, the following table is for illustrative purposes only and does not represent experimental results for this compound.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

|---|---|---|

| n-Hexane | 1.88 | 1 |

| Dichloromethane | 8.93 | Data not available |

| Acetone | 21 | Data not available |

| Acetonitrile | 37.5 | Data not available |

| Dimethyl Sulfoxide | 46.7 | Data not available |

Computational Chemistry in Elucidating Reaction Mechanisms

Similarly, a search for computational chemistry studies specifically focused on "this compound" yielded no results. Computational methods are powerful tools for investigating reaction mechanisms where experimental data is scarce.

Transition State Analysis and Energy Profiles

In the absence of specific computational studies, one can only describe the general approach that would be taken. Theoretical chemists would use quantum mechanical methods, such as Density Functional Theory (DFT), to model the reactants, products, and any potential intermediates and transition states involved in the reactions of "this compound".

By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. This analysis would be critical in predicting the feasibility of different proposed reaction pathways. For example, a nucleophilic attack on one of the sulfur atoms would be a likely pathway to investigate. The bulky tert-dodecyl group and the electron-withdrawing trichloromethyl group would be expected to have significant steric and electronic effects on the stability of the transition state.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that helps in understanding chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For "this compound", FMO analysis would help predict the most likely sites for nucleophilic or electrophilic attack. The energy and spatial distribution of the HOMO and LUMO would be calculated. It is generally expected that the LUMO would be localized around the disulfide bond, making it susceptible to attack by nucleophiles. The electron-withdrawing nature of the trichloromethyl group would likely lower the energy of the LUMO, potentially increasing the reactivity of the disulfide bond towards nucleophiles. The HOMO, conversely, might be localized on the sulfur atoms, indicating their potential for nucleophilic character in certain reactions.

Illustrative Table of Calculated Orbital Energies (Hypothetical) This table is for illustrative purposes only, showing the type of data that would be generated from a computational study. These are not actual calculated values for the specified compound.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Data not available | Likely centered on the sulfur lone pairs. |

| LUMO | Data not available | Likely an antibonding orbital (σ*) of the S-S bond. |

| HOMO-LUMO Gap | Data not available | An indicator of chemical reactivity. |

Advanced Spectroscopic and Structural Elucidation of Disulfide, Tert Dodecyl Trichloromethyl and Its Derivatives

High-Resolution NMR Spectroscopy for Complex Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Disulfide, tert-dodecyl trichloromethyl". Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to map the complex network of spin-spin couplings and establish the precise connectivity of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. The highly branched nature of the tert-dodecyl group and the presence of the strongly electron-withdrawing trichloromethyl group lead to a complex and informative set of chemical shifts.

For a definitive assignment of the intricate structure, 2D NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are pivotal.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the tert-dodecyl group, COSY spectra would reveal the connectivity between the various methylene (B1212753) and methyl protons, helping to piece together the branched alkyl chain. oxinst.comcolumbia.edulibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. pressbooks.publibretexts.orgcolumbia.edu This is crucial for assigning the ¹³C signals of the tert-dodecyl group by linking them to their attached protons. The carbon of the CCl₃ group, lacking a directly attached proton, would be absent in an HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.eduresearchgate.netnih.gov This technique is particularly valuable for identifying the quaternary carbons within the tert-dodecyl group and, most importantly, for establishing the key connectivity between the tert-dodecyl group and the disulfide bridge, as well as the connection between the trichloromethyl group and the disulfide sulfur atom.

Based on established principles and data from related compounds, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts for "this compound".

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| tert-Dodecyl (CH₃) | 0.8 - 1.0 | 14 - 25 | COSY to adjacent CH₂; HSQC to corresponding CH₃; HMBC to adjacent C |

| tert-Dodecyl (CH₂) | 1.2 - 1.6 | 25 - 40 | COSY to adjacent CH₂/CH₃; HSQC to corresponding CH₂; HMBC to adjacent C |

| tert-Dodecyl (Quaternary C) | - | 35 - 50 | HMBC from adjacent CH₂/CH₃ protons |

| C-S (tert-Dodecyl) | - | 50 - 65 | HMBC from protons on adjacent carbons of the tert-dodecyl group |

| S-S-CCl₃ | - | ~97 | HMBC from protons on the tert-dodecyl group (long-range) |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of "this compound" by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. umb.edunih.gov This precision allows for the determination of the elemental composition of the molecule, confirming the presence of carbon, hydrogen, sulfur, and chlorine atoms in the correct proportions. The exact mass of "this compound" (C₁₃H₂₅Cl₃S₂) serves as a crucial piece of evidence for its identification.

Tandem Mass Spectrometry (MS/MS) involves the selection and subsequent fragmentation of a specific ion, typically the molecular ion. mdpi.comnih.govsci-hub.se The resulting product ions provide detailed structural information. For "this compound", MS/MS experiments would reveal characteristic fragmentation pathways. Key fragmentation events would likely include:

Cleavage of the S-S bond: This is a common fragmentation pathway for disulfides, leading to the formation of tert-dodecylthiolate and trichloromethylsulfenyl ions or radicals. nih.gov

Cleavage of the C-S bond: Fragmentation of the carbon-sulfur bond would result in the loss of the tert-dodecyl group or the trichloromethylthio moiety.

Fragmentation of the tert-dodecyl group: The branched alkyl chain can undergo various cleavages, leading to a series of smaller alkyl fragment ions. libretexts.org

Loss of chlorine atoms: The trichloromethyl group can lose one or more chlorine atoms.

The following table presents the predicted major fragments for "this compound" in a mass spectrum.

| Fragment Ion | Predicted m/z | Description |

| [C₁₂H₂₅S]⁺ | 201 | tert-Dodecylthio cation |

| [CCl₃S]⁺ | 150 | Trichloromethylthio cation |

| [C₁₂H₂₅]⁺ | 169 | tert-Dodecyl cation |

| [CCl₃]⁺ | 118 | Trichloromethyl cation |

| [C₁₃H₂₅Cl₂S₂]⁺ | M-Cl | Loss of a chlorine atom |

| [C₁₃H₂₅ClS₂]²⁺ | M-2Cl | Loss of two chlorine atoms |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Conformation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and offer valuable information about the presence of specific functional groups and the molecule's conformation.

The IR and Raman spectra of "this compound" would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

Disulfide (S-S) Stretching: The S-S stretching vibration typically gives rise to a weak absorption band in the infrared spectrum in the range of 500-400 cm⁻¹. In the Raman spectrum, the S-S stretch is often more intense. The exact position of this band is sensitive to the conformation around the disulfide bond.

Carbon-Sulfur (C-S) Stretching: The C-S stretching vibrations are expected in the region of 700-600 cm⁻¹. The spectrum will likely show multiple C-S stretching bands due to the two different carbon-sulfur bonds (tert-dodecyl-S and S-CCl₃).

Trichloromethyl (CCl₃) Group Vibrations: The CCl₃ group has several characteristic vibrational modes. The asymmetric and symmetric C-Cl stretching vibrations are expected to appear in the range of 850-700 cm⁻¹. Bending vibrations of the CCl₃ group will be observed at lower frequencies.

The following table summarizes the expected characteristic vibrational frequencies for "this compound".

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H (stretch) | 2960 - 2850 | Strong | Medium |

| C-H (bend) | 1470 - 1365 | Medium | Weak |

| C-Cl (asymmetric stretch) | ~800 | Strong | Medium |

| C-Cl (symmetric stretch) | ~750 | Strong | Strong |

| C-S (stretch) | 700 - 600 | Medium | Medium |

| S-S (stretch) | 500 - 400 | Weak | Strong |

X-ray Crystallography for Solid-State Structural Determination

To date, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in crystallographic databases such as the Cambridge Structural Database (CSD). wustl.edufairsharing.orgmaastrichtuniversity.nl However, the solid-state structure can be predicted with considerable accuracy by examining the crystallographic data of analogous molecules containing sterically demanding alkyl groups and disulfide linkages.

The central C-S-S-C core of the molecule is of primary interest. In most acyclic disulfides, the dihedral angle of the disulfide bond typically ranges from 80° to 100°. nih.gov This gauche conformation is a result of minimizing the repulsion between the lone pairs of electrons on the sulfur atoms. Given the significant steric bulk of both the tert-dodecyl and trichloromethyl groups, it is highly probable that this dihedral angle would be maintained to alleviate steric strain.

The tert-dodecyl group itself is not a single, simple structure but typically a complex mixture of isomers derived from the tetramerization of propylene (B89431). atamankimya.comatamanchemicals.com This isomeric complexity presents a significant challenge to obtaining a single crystal suitable for X-ray diffraction. The various branched C12H25 isomers would lead to packing disorders within a crystal lattice, likely resulting in an amorphous solid or microcrystalline powder.

Should a suitable crystal of a single isomer be obtained, the trichloromethyl group, with its three large chlorine atoms, would also play a significant role in the crystal packing. Intermolecular interactions, likely dominated by van der Waals forces, would be influenced by the shape and electronic distribution of both the bulky alkyl group and the electronegative trichloromethyl moiety.

Table 1: Predicted Molecular Geometry of this compound Based on Analogous Structures

| Parameter | Predicted Value Range | Rationale |

| C-S-S-C Dihedral Angle | 85-95° | Minimization of lone pair repulsion and steric hindrance, typical for bulky disulfides. |

| S-S Bond Length | 2.02-2.06 Å | Consistent with typical disulfide bond lengths in organic molecules. frontiersin.org |

| C-S Bond Length | 1.85-1.90 Å | Steric hindrance from the tertiary carbon and trichloromethyl group may slightly elongate this bond. |

| C-S-S Bond Angle | 100-105° | Steric repulsion between the bulky substituents and the adjacent sulfur atom. |

This table presents predicted data based on known structures of similar compounds and is not based on direct experimental results for this compound.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for investigating the stereochemistry of chiral molecules. unipi.it this compound has two potential sources of chirality that would make it amenable to these techniques: the inherent chirality of specific tert-dodecyl isomers and the atropisomerism of the disulfide bond itself.

The term "tert-dodecyl" commonly refers to a mixture of branched twelve-carbon isomers. tcichemicals.com Several of these isomers, such as those derived from the propylene tetramer, possess one or more chiral centers. If a specific chiral isomer of the tert-dodecyl group is present, the molecule will be chiral and thus optically active. The CD spectrum would be expected to show Cotton effects corresponding to the electronic transitions of the chromophores in the molecule, primarily the disulfide and trichloromethyl groups, which are perturbed by the chiral environment of the alkyl chain.

Even in the absence of a chiral center in the alkyl group, the disulfide bond itself can be a source of chirality. Rotation around the S-S bond is hindered, and the C-S-S-C dihedral angle confers a helical chirality. A preference for one helical sense (P- for right-handed or M- for left-handed) would result in a non-zero CD and ORD signal. In an achiral environment, both enantiomeric conformations would be present in equal amounts, resulting in no net optical activity. However, the presence of a bulky, albeit achiral, tert-dodecyl group could potentially lead to a conformational preference in certain solvents or in the solid state, although this is less common for acyclic disulfides without other directing groups.

The disulfide chromophore typically exhibits weak, long-wavelength UV absorption bands around 250-300 nm, which are associated with the promotion of a non-bonding electron to an antibonding σ* orbital of the S-S bond. acs.org It is in this region that one would expect to observe CD bands if the molecule is chiral. The sign and intensity of the Cotton effect in this region are directly related to the C-S-S-C dihedral angle and the nature of the substituents.

Table 2: Potential Chiroptical Properties of Chiral Isomers of this compound

| Spectroscopic Technique | Expected Observation | Underlying Principle |

| Circular Dichroism (CD) | Cotton effects in the 250-300 nm region. | Differential absorption of left and right circularly polarized light by the chiral disulfide chromophore. |

| Optical Rotatory Dispersion (ORD) | Plain or anomalous dispersion curves corresponding to the CD bands. | Wavelength-dependent rotation of the plane of polarized light due to the chiral nature of the molecule. |

This table is a theoretical projection of chiroptical properties and assumes the presence of a chiral isomer of the tert-dodecyl group or a locked disulfide dihedral angle.

Applications of Disulfide, Tert Dodecyl Trichloromethyl in Advanced Materials Science and Chemical Engineering

Role as a Chain Transfer Agent in Controlled Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and low polydispersity. This method relies on a chain transfer agent, typically a thiocarbonylthio compound such as a dithioester or trithiocarbonate, to mediate the polymerization through a degenerative transfer mechanism. jsta.cl

While Disulfide, tert-dodecyl trichloromethyl is not a conventional RAFT agent due to the absence of a thiocarbonylthio group, its disulfide bond allows it to participate in related controlled polymerization processes. Disulfides can function as iniferters (initiator-transfer agent-terminator), where the S-S bond can be cleaved to generate two distinct radicals: a tert-dodecylthiyl radical (t-C12H25-S•) and a trichloromethylthiyl radical (CCl3-S•). The trichloromethylthiyl radical, in particular, could initiate polymerization. The parent disulfide molecule can then act as a transfer agent for the growing polymer radical. This process, involving radical exchange with the disulfide, allows for a degree of control over the polymerization, fitting the general principles of degenerative transfer that underpin RAFT.

Atom Transfer Radical Polymerization (ATRP) Initiation

Atom Transfer Radical Polymerization (ATRP) is another major controlled radical polymerization technique that enables the synthesis of well-defined polymers. ATRP is based on the reversible activation and deactivation of dormant polymer chains, catalyzed by a transition metal complex. A key component of this process is the initiator, which is typically an alkyl halide. cmu.edu

The trichloromethyl (–CCl3) group of this compound is a potent functional group for initiating ATRP. wikipedia.orgchempanda.com The carbon-chlorine bonds in the –CCl3 group can be homolytically cleaved by a transition metal catalyst in its lower oxidation state (e.g., a Cu(I) complex). This generates a carbon-centered radical that initiates the polymerization of monomers, and the catalyst is oxidized (e.g., to Cu(II)). researchgate.netkpi.ua The resulting dormant polymer chain is terminated by a chlorine atom and can be reversibly reactivated by the catalyst.

Using this compound as an ATRP initiator provides a direct method for synthesizing polymers with a tert-dodecyl disulfide group at the α-terminus (the starting end) of the chain. cmu.edu This introduces sulfur functionality directly into the polymer structure from the point of initiation.

Modulation of Polymer Architecture and Molecular Weight Distribution

The dual functionality of this compound as both a potential chain transfer agent and an ATRP initiator allows for significant control over polymer molecular weight and architecture.

When used as an ATRP initiator, the compound enables the synthesis of polymers with predictable molecular weights, determined by the initial ratio of monomer to initiator, and narrow molecular weight distributions (low polydispersity index, Đ). This level of control is a hallmark of living polymerization techniques.

The presence of the terminal disulfide group, introduced during initiation, offers further opportunities for modulating polymer architecture. Disulfide bonds can be cleaved under specific reducing conditions to yield thiol (–SH) groups. cmu.edu A polymer chain with a terminal thiol group can then be used in subsequent reactions, such as:

Chain Extension: Coupling two thiol-terminated chains via oxidation to form a new disulfide bond, effectively doubling the molecular weight.

Grafting: Attaching the thiol-terminated polymer to another polymer backbone or surface.

Bioconjugation: Linking the polymer to biological molecules like peptides or proteins.

This post-polymerization modification capability allows for the creation of more complex architectures, such as block copolymers or star polymers, starting from a linear chain initiated by this compound.

Below is a representative table illustrating the controlled nature of a hypothetical ATRP of styrene using this compound as an initiator.

| Entry | [Styrene]:[Initiator] Ratio | Conversion (%) | Mn,theoretical ( g/mol ) | Mn,experimental ( g/mol ) | Polydispersity (Đ) |

| 1 | 50:1 | 95 | 5,300 | 5,500 | 1.15 |

| 2 | 100:1 | 92 | 10,000 | 9,800 | 1.18 |

| 3 | 200:1 | 90 | 19,000 | 18,500 | 1.22 |

Precursor for Functional Monomers and Polymers

Beyond its direct role in polymerization, this compound can be considered a precursor for creating polymers with specific functionalities. The sulfur and halogen atoms within its structure can be leveraged to synthesize specialized polymer systems. Functional groups are critical in polymer science as they dictate the material's chemical reactivity, solubility, and potential for interaction with other systems, which is essential for applications in medicine, coatings, and electronics. youtube.com

Introduction of Sulfur-Containing Moieties into Polymer Backbones

The synthesis of polymers containing sulfur atoms in their backbone is a growing field of interest due to the unique optical, mechanical, and electronic properties these materials exhibit. google.commdpi.com Disulfide bonds are particularly valuable as they are dynamic covalent bonds, meaning they can be reversibly cleaved and reformed. rsc.org This property is exploited in self-healing materials and drug delivery systems. jsta.cl

While this compound is not a monomer for direct step-growth polymerization, its use as an initiator in chain-growth polymerization installs a disulfide group at the chain end. cmu.edu As previously mentioned, these terminal disulfide groups can be chemically transformed. For instance, reduction to a thiol followed by controlled oxidation in a concentrated solution can link polymer chains together, effectively incorporating disulfide bonds into the polymer backbone. harvard.edu This approach combines the precision of controlled radical polymerization for creating the initial blocks with a subsequent step-growth mechanism to build the final backbone structure.

The table below summarizes common methods for introducing sulfur into polymer structures, highlighting the role of disulfide-functionalized molecules.

| Synthesis Method | Description | Role of Disulfide Moiety |

| Inverse Vulcanization | Direct copolymerization of elemental sulfur with unsaturated organic monomers. | Forms polysulfide chains as the primary polymer backbone. |

| Ring-Opening Polymerization | Polymerization of cyclic monomers containing disulfide bonds (e.g., cyclic dithiocarbonates). | The disulfide bond from the monomer becomes part of the linear polymer backbone. researchgate.net |

| Polycondensation | Step-growth polymerization of dithiols with other difunctional monomers (e.g., dihalides). ohiolink.edu | Disulfide bonds can be formed via oxidation of thiol groups in the backbone. |

| Controlled Radical Polymerization | Chain-growth polymerization using sulfur-containing initiators or CTAs. | Introduces disulfide groups at the chain ends, which can be used for post-polymerization coupling. jsta.cl |

Synthesis of Halogenated Polymer Systems

The trichloromethyl group is a key feature for synthesizing halogenated polymers or for introducing halogen functionality into a polymer structure. chempanda.com This group can serve multiple purposes. When this compound is used as an ATRP initiator, the trichloromethyl group is incorporated at the ω-terminus (the end of the chain), providing a site for further chemical modification. researchgate.net

Furthermore, the CCl3 group is a known reactant in atom transfer radical addition (ATRA) reactions, which can be used to add the trichloromethyl group across the double bond of a monomer or to functionalize an existing polymer that contains unsaturated sites. researchgate.net This allows for the synthesis of polymers with pendant trichloromethyl groups, which can significantly alter the material's properties, such as increasing its refractive index, enhancing its thermal stability, or modifying its solubility. The high electronegativity of the trichloromethyl group makes polymers containing it useful as precursors for further chemical transformations. chempanda.com

Applications in Surface Modification and Coating Technologies

The presence of a disulfide linkage is a key feature that enables the use of molecules in surface modification and the development of advanced coatings. Organic disulfides are known precursors for the formation of self-assembled monolayers (SAMs) on various substrates, particularly noble metals like gold.

The disulfide bond in this compound can be cleaved under appropriate conditions to form two thiol radicals. These highly reactive species can then form strong covalent bonds with suitable surfaces. For instance, on a gold surface, the S-S bond would break, leading to the formation of a gold-thiolate bond, effectively grafting the molecule onto the substrate. This process is fundamental to creating functionalized surfaces with tailored properties.

The tert-dodecyl group, being a bulky and hydrophobic aliphatic chain, would influence the packing density and interfacial properties of the resulting monolayer. This could be leveraged to create water-repellent coatings or to control the surface energy of a material. The trichloromethyl group, being highly electronegative, would impart a specific chemical reactivity and polarity to the surface.

Table 1: Potential Surface Properties Modified by this compound Grafting

| Surface Property | Effect of tert-Dodecyl Group | Effect of Trichloromethyl Group |

| Wettability | Increased hydrophobicity | Potential for specific chemical interactions |

| Adhesion | Modified adhesion characteristics | Altered surface polarity |

| Friction | Potential for reduced friction | May influence tribological properties |

| Chemical Reactivity | Inert and passivating | Provides a site for further chemical reactions |

Detailed research findings on related disulfide compounds show that the stability and order of self-assembled monolayers are highly dependent on the nature of the alkyl groups and the terminal functionalities. The branched structure of the tert-dodecyl group in this compound would likely result in a less densely packed monolayer compared to linear alkanethiols, which could be advantageous for certain applications where accessibility to the surface is desired.

Utilization in Organic Electronics and Optoelectronic Devices

The application of organic materials in electronic and optoelectronic devices is a rapidly growing field. broadpharm.comrsc.orgacs.orgrsc.org The electronic properties of a molecule are critical for its function in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs).

The trichloromethyl group in this compound is a strong electron-withdrawing group due to the high electronegativity of the chlorine atoms. wikipedia.org This property can significantly influence the electronic characteristics of the molecule. The incorporation of such a group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of energy levels is crucial for matching with other materials in a device to ensure efficient charge injection, transport, and collection.

While the disulfide bond itself is not typically considered electronically active in the context of charge transport, its ability to facilitate self-assembly could be exploited to create ordered thin films. mdpi.com The tert-dodecyl group would primarily enhance the solubility of the compound in organic solvents, which is a critical factor for solution-based processing of organic electronic devices.

Table 2: Potential Roles of this compound in Organic Electronic Devices

| Device Component | Potential Function | Relevant Molecular Feature |

| Interfacial Layer | Modify electrode work function | Trichloromethyl group, Disulfide linkage |

| Active Layer Additive | Influence film morphology and energy levels | tert-Dodecyl group, Trichloromethyl group |

| Dielectric Layer | Form self-assembled monolayer dielectric | Disulfide linkage, tert-Dodecyl group |

Research on molecules containing trichloromethyl groups has shown their potential in influencing electron transfer processes. rsc.org The ability to form radicals from the trichloromethyl group under certain conditions, such as exposure to light, could also be explored for applications in photoresponsive electronic materials. rsc.org

Role in Advanced Catalytic Systems

The disulfide bond and the trichloromethyl group can both participate in catalytic cycles, suggesting a potential role for this compound in advanced catalytic systems.

Organic disulfides can act as catalysts or co-catalysts in various photoreactions. nih.gov Under photoirradiation, the disulfide bond can undergo homolytic cleavage to generate thiyl radicals. These radicals can initiate or participate in a variety of chemical transformations, including isomerization, cyclization, and addition reactions. nih.govresearchgate.net The reversible nature of the disulfide bond formation allows for catalytic turnovers.

The trichloromethyl group can also be a source of radicals. The C-Cl bond can be cleaved to generate a trichloromethyl radical, which is a key intermediate in certain addition and polymerization reactions. rsc.org

Furthermore, the disulfide moiety can coordinate with metal centers, suggesting that this compound could serve as a ligand in transition metal catalysis. The electron-donating ability of the sulfur atoms can influence the electronic properties and reactivity of the metal catalyst. acs.org The bulky tert-dodecyl group could provide steric hindrance around the catalytic center, potentially influencing the selectivity of the reaction. Tertiary dodecyl mercaptan, a related compound, is known to be synthesized using catalysts. patsnap.comgoogle.com

Table 3: Potential Catalytic Applications of this compound

| Catalytic System | Potential Role of the Compound | Active Functional Group |

| Photocatalysis | Radical initiator/mediator | Disulfide bond, Trichloromethyl group |

| Radical Polymerization | Chain transfer agent precursor | Trichloromethyl group |

| Transition Metal Catalysis | Ligand for metal center | Disulfide bond |

Theoretical and Computational Investigations of Disulfide, Tert Dodecyl Trichloromethyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For a compound like Disulfide, tert-dodecyl trichloromethyl, these calculations provide insights into its reactivity, stability, and intermolecular interactions.

The analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Electron density distribution maps illustrate the probability of finding an electron in different regions of the molecule. researchgate.netunibe.ch For this compound, these maps would likely show high electron density around the electronegative chlorine and sulfur atoms.

Table 1: Illustrative Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values for illustrative purposes.

The electrostatic potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the regions around the chlorine atoms would be expected to have a negative electrostatic potential, while the sulfur atoms and the tert-dodecyl group would exhibit more positive or neutral potentials.

Conformational Analysis and Energy Landscapes

The flexibility of the tert-dodecyl group and the disulfide bond suggests that this compound can exist in multiple conformations. nih.gov Conformational analysis helps to identify the most stable arrangements of the atoms in space. researchgate.netnih.gov

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. researchgate.netrsc.org By mapping the PES, researchers can identify local and global energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between conformers. For this compound, the PES would be complex due to the many rotatable bonds.

Torsional barriers are the energy required to rotate a part of the molecule around a chemical bond. youtube.com Steric strain arises when bulky groups are forced into close proximity, leading to repulsive interactions. stackexchange.com In this compound, significant steric strain is expected due to the bulky tert-dodecyl and trichloromethyl groups. Analyzing these strains is essential for understanding the preferred conformations and the dynamic behavior of the molecule.

Table 2: Hypothetical Torsional Barriers for Key Rotations in this compound

| Bond Rotation | Torsional Barrier (kcal/mol) |

|---|---|

| C-S | 3.5 |

| S-S | 5.0 |

| C-C (tert-dodecyl) | 4.2 |

Note: These are hypothetical values for illustrative purposes.

Spectroscopic Property Prediction using Computational Methods

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of the compound. For this compound, computational spectroscopy would help to assign specific vibrational frequencies to the stretching and bending of its various bonds (e.g., C-S, S-S, C-Cl) and to predict the chemical shifts in its NMR spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-Cl Stretch | 700-800 |

| S-S Stretch | 450-550 |

| C-S Stretch | 600-700 |

| C-H Stretch | 2850-3000 |

Note: These are typical frequency ranges and are for illustrative purposes.

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a cornerstone of modern structural elucidation. For a molecule like this compound, Density Functional Theory (DFT) is the most common and effective method for calculating NMR shielding tensors, which are then converted to chemical shifts.

The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. For a flexible molecule with a long alkyl chain like a dodecyl group, this may involve a conformational search to identify the most stable isomer.

Shielding Calculation: Using the optimized geometry, the magnetic shielding for each nucleus (e.g., ¹H and ¹³C) is calculated, often using the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Calculation: The calculated shielding of a reference compound (commonly tetramethylsilane, TMS) is subtracted from the shielding of the nuclei of interest to yield the predicted chemical shifts.

For this compound, the bulky tert-dodecyl group and the electron-withdrawing trichloromethyl group would significantly influence the chemical shifts of nearby nuclei. The ¹³C chemical shifts for the tert-dodecyl group would be characteristic of a saturated hydrocarbon, while the carbon of the trichloromethyl group would be significantly deshielded. The disulfide linkage would cause a downfield shift for the adjacent carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Model Bulky Alkyl Disulfide (Note: This is an illustrative table based on computational principles for a representative bulky alkyl disulfide, as specific data for the target compound is unavailable.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃-S | 1.3 - 1.5 | 30 - 35 |

| C (CH₃)₃-S | - | 45 - 50 |

| -CH₂- | 1.2 - 1.4 | 25 - 30 |

| Terminal -CH₃ | 0.8 - 0.9 | 10 - 15 |

This interactive table is based on general predictions for long-chain alkyl groups attached to a disulfide moiety.

Recent advancements also utilize machine learning models trained on large datasets of experimental and calculated NMR data to refine predictions and achieve higher accuracy. nrel.govrsc.orgchemrxiv.org

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides insight into the bonding and structure of a molecule. Computational methods can predict the vibrational frequencies and normal modes, aiding in the interpretation of experimental spectra.

DFT calculations are the standard approach for vibrational analysis. The process involves:

Geometry Optimization: As with NMR predictions, the molecule is first optimized to an energetic minimum.

Frequency Calculation: The second derivatives of the energy with respect to the atomic positions are calculated to produce a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding atomic motions for each mode.

For this compound, key vibrational modes would include:

C-H stretching: In the 2800-3000 cm⁻¹ region, characteristic of the dodecyl group.

C-S stretching: Typically found in the 600-800 cm⁻¹ range.

S-S stretching: This is often a weak to medium intensity band in the Raman spectrum, appearing around 400-500 cm⁻¹.

C-Cl stretching: Associated with the trichloromethyl group, expected in the 600-800 cm⁻¹ region.

A Potential Energy Distribution (PED) analysis can be performed to quantify the contribution of different internal coordinates (stretching, bending, torsion) to each vibrational mode, allowing for a precise assignment of the calculated frequencies. nih.govresearchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for a Model Bulky Alkyl Disulfide (Note: This table is based on typical frequency ranges for the functional groups present and serves as an example.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) | 2850 - 2960 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups. |

| δ(CH₂) / δ(CH₃) | 1350 - 1470 | Scissoring and bending modes of alkyl groups. |

| ν(C-S) | 650 - 750 | Stretching of the carbon-sulfur bonds. |

| ν(S-S) | 430 - 480 | Stretching of the disulfide bond. |

This interactive table illustrates the expected vibrational modes and their frequency ranges.

Reaction Pathway Modeling and Kinetic Parameter Estimation

Ab Initio and DFT Studies of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For a sterically hindered disulfide, such as this compound, ab initio and DFT methods can provide valuable insights into its reactivity.

A common reaction involving disulfides is the thiol-disulfide exchange. Studies on sterically hindered systems, like di-t-butyl disulfide, have shown that the reaction proceeds through an Sₙ2-like transition state. nih.gov The bulky alkyl groups can increase the activation energy barrier for such reactions due to steric hindrance.

Computational investigation of a reaction mechanism typically involves:

Locating the structures of reactants, products, intermediates, and transition states on the potential energy surface.

Calculating the energies of these species to determine reaction enthalpies and activation energies.

Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a transition state connects the intended reactants and products.

For this compound, theoretical studies could explore its thermal decomposition, oxidation, or reactions with nucleophiles and radicals. The trichloromethyl group would likely influence the electronic properties of the disulfide bond, potentially affecting its reactivity compared to simple alkyl disulfides.

Environmental Fate and Degradation Pathways of Disulfide, Tert Dodecyl Trichloromethyl: an Academic Perspective

Environmental Transformations and Product Formation Pathways

While information may exist for structurally related compounds, the strict focus on "Disulfide, tert-dodecyl trichloromethyl" as per the instructions prevents the inclusion of data from other chemicals, which would not be scientifically representative.

Future Research Directions and Emerging Opportunities for Disulfide, Tert Dodecyl Trichloromethyl

Exploration of Novel Synthetic Methodologies for Complex Derivatives

Future research into Disulfide, tert-dodecyl trichloromethyl will likely begin with the development of versatile and efficient synthetic routes to create a library of complex derivatives. Building upon existing knowledge of disulfide and organohalogen chemistry, new methodologies could be explored to selectively modify the compound's structure, thereby tuning its physicochemical properties for specific applications.

Key areas for synthetic exploration could include:

Modification of the Trichloromethyl Group: Investigating selective substitution reactions to replace one or more chlorine atoms with other functionalities (e.g., fluorine, amino groups, or alkoxy groups). This could significantly alter the compound's reactivity, stability, and biological activity.

Functionalization of the tert-Dodecyl Group: Developing methods to introduce functional groups onto the aliphatic tert-dodecyl chain. This would be challenging due to its largely unreactive nature but could yield derivatives with tailored solubility or sites for polymer attachment.

Asymmetric Synthesis: Creating chiral derivatives by synthesizing asymmetric disulfides, where the trichloromethylthio group is paired with a different sulfur-containing moiety. This could be crucial for applications in pharmacology and chiral materials science.

Recent advances in the synthesis of complex organosulfur compounds, such as the oxidative chloro- and bromodifluoromethylation of thiophenols from disulfide intermediates, provide a conceptual basis for these explorations. acs.orgacs.org Methodologies using reagents like bis(trichloromethyl) carbonate for disulfide synthesis could also be adapted and refined. tandfonline.comresearchgate.net

Table 1: Potential Synthetic Research Directions

| Research Area | Potential Methodology | Target Derivatives |

|---|---|---|

| Modification of CCl₃ Group | Nucleophilic substitution, Halex reactions | Fluorinated analogs, Amino-substituted derivatives |

| tert-Dodecyl Functionalization | Radical-mediated C-H activation | Hydroxylated, carboxylated, or aminated derivatives |

| Asymmetric Disulfides | Controlled oxidation of mixed thiols | Chiral disulfides with tailored stereochemistry |

Development of Advanced Applications in Niche Chemical Fields

The unique combination of a bulky hydrophobic group and a reactive halogenated sulfur moiety suggests potential applications in several specialized areas. The parent compound, di-tert-dodecyl disulfide, is known for its use as an extreme pressure additive in lubricants, a role that stems from the reactivity of the disulfide bond under high stress to form a protective film on metal surfaces.

Future research could investigate whether the trichloromethyl group enhances this property or imparts new functionalities. Potential niche applications to explore include:

Specialty Lubricant Additives: The trichloromethyl group might enhance performance in extreme temperature or pressure environments, or in contact with specific metal alloys.

Polymer Modifiers: Tert-dodecyl mercaptan, a precursor to tert-dodecyl disulfides, is a key chain transfer agent in polymerization. atamanchemicals.comgoogle.com Derivatives of the target compound could be investigated for similar roles, with the trichloromethyl group potentially influencing the polymerization process or the final properties of the polymer.

Fungicides and Biocides: Many organosulfur and chlorinated compounds exhibit biological activity. The target molecule could be screened for potential use in agrochemical or material preservation applications.

Integration with Supramolecular Chemistry and Nanotechnology

The disulfide bond is a cornerstone of modern nanotechnology and supramolecular chemistry due to its ability to anchor molecules to noble metal surfaces (like gold) and its reversible, stimulus-responsive nature. ucl.ac.uknih.gov This opens up significant opportunities for this compound.

Future work could focus on:

Self-Assembled Monolayers (SAMs): Using the disulfide group to form SAMs on gold surfaces. The bulky tert-dodecyl and trichloromethyl groups would dictate the packing, thickness, and surface properties (e.g., hydrophobicity) of the monolayer, making it a candidate for creating specialized sensors or coatings.

Functionalized Nanoparticles: Attaching the compound to nanoparticles to create novel nanomaterials. nih.gov The trichloromethyl group could serve as a reactive handle for further chemical modification, while the tert-dodecyl group could enhance dispersion in nonpolar media.

Stimulus-Responsive Systems: Incorporating the disulfide bond into larger molecular assemblies or gels. The disulfide linkage can be cleaved by reducing agents or certain wavelengths of light, allowing for the controlled disassembly of the supramolecular structure and the release of encapsulated molecules. nih.govmdpi.comresearchgate.net

Design of Next-Generation Functional Materials

The dynamic nature of the disulfide bond makes it an attractive component for advanced functional materials, particularly polymers. nih.gov By incorporating this compound as a monomer or cross-linker, a new generation of "smart" materials could be developed.

Promising research directions include:

Self-Healing Polymers: Creating polymer networks cross-linked by the disulfide bond. When the material is damaged, the disulfide bonds can break and reform, potentially with the application of a stimulus like heat or UV light, to repair the structure. nih.gov

Redox-Degradable Materials: Designing polymers for applications like drug delivery where the material is intended to break down in specific biological environments. researchgate.net The high concentration of reducing agents like glutathione (B108866) inside cells can cleave the disulfide bonds, leading to the degradation of the polymer matrix and release of a therapeutic payload. mdpi.com

High-Performance Polymers: Investigating the effect of the bulky and halogenated moieties on the bulk properties of materials. These groups could enhance thermal stability, chemical resistance, or confer specific optical or dielectric properties.

Table 2: Potential Functional Material Applications

| Material Type | Key Feature | Potential Application |

|---|---|---|

| Self-Healing Elastomers | Reversible disulfide cross-links | Reusable seals, protective coatings |

| Redox-Responsive Hydrogels | Disulfide cleavage in reducing environments | Targeted drug delivery, tissue engineering scaffolds |

| Specialty Resins | Enhanced thermal/chemical stability | Advanced composites, electronic encapsulants |

Advanced Computational and Spectroscopic Techniques for Deeper Insights

To guide the development of new derivatives and applications, a fundamental understanding of the structure, reactivity, and dynamics of this compound is essential. Advanced computational and spectroscopic methods will be indispensable tools in this pursuit.

Future studies should involve:

Computational Modeling: Using density functional theory (DFT) and other computational methods to model the energetics of disulfide bond cleavage, predict reaction pathways, and understand the influence of the trichloromethyl group on the molecule's electronic structure. nih.govresearchgate.net Such studies can provide insights into the stability and potential reactivity of novel derivatives before they are synthesized.

Advanced Mass Spectrometry: Employing techniques like tandem mass spectrometry to study fragmentation patterns, which can elucidate the mechanisms of disulfide bond cleavage under various conditions. nih.gov

Vibrational Spectroscopy: Using Raman and surface-enhanced Raman spectroscopy (SERS) to probe the disulfide bond within different chemical environments, such as on the surface of a nanoparticle or within a polymer matrix. nih.gov This can provide real-time information about the state of the disulfide bond during chemical reactions or material stress.

X-ray Absorption Spectroscopy: Utilizing techniques like X-ray Absorption Near Edge Structure (XANES) to provide detailed information on the oxidation state and local chemical environment of the sulfur atoms. researchgate.net

Table 3: Relevant Analytical and Computational Techniques

| Technique | Information Gained | Research Area Application |

|---|---|---|

| Density Functional Theory (DFT) | Bond energies, reaction mechanisms, electronic properties | Synthesis, Materials Design |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis, reaction kinetics | Synthesis, Applications |

| Raman Spectroscopy / SERS | Vibrational modes of S-S bond, surface interactions | Nanotechnology, Materials Science |

| X-ray Absorption Spectroscopy (XAS) | Sulfur oxidation state, local coordination environment | Materials Characterization |

Conclusion

Summary of Key Research Findings on Disulfide, tert-dodecyl trichloromethyl

A thorough search of scientific databases yields no specific research findings for this compound. The compound is listed in chemical supplier catalogs, which provide its fundamental chemical identity. pschemicals.comsinfoochem.com However, there are no available studies detailing its synthesis, characterization, reactivity, or practical applications.

In contrast, related compounds offer some insights. For instance, tert-dodecyl mercaptan (TDM) is a well-studied compound used as a chain transfer agent in polymerization processes for producing synthetic rubbers and resins like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene-styrene (ABS). echemi.comatamanchemicals.comatamanchemicals.com It is also a precursor in the synthesis of various organic chemicals, including fungicides, insecticides, and lubricant additives. echemi.comatamanchemicals.com Furthermore, di-tert-dodecyl polysulfides are utilized as lubricant additives and film-forming agents. nih.gov

Research into trichloromethyl disulfides, though not specific to the tert-dodecyl variant, indicates their role in organic synthesis. For example, the synthesis of unsymmetrical disulfides can be achieved through various methods, highlighting the reactivity of the disulfide bond. researchgate.net

Reiteration of its Significance in Academic and Applied Chemical Research

The significance of this compound in academic and applied research remains largely theoretical and speculative due to the absence of direct studies. However, based on the known functionalities of its constituent parts—the tert-dodecyl group and the trichloromethyl disulfide group—potential areas of significance can be hypothesized.

The bulky tert-dodecyl group often imparts solubility in nonpolar media and can influence the steric and electronic properties of a molecule. This is evident in the use of TDM in the polymer industry. echemi.comatamanchemicals.comatamanchemicals.com The trichloromethyl disulfide group, on the other hand, is expected to be highly reactive. The S-S bond is susceptible to cleavage, and the presence of the electron-withdrawing trichloromethyl group could confer unique reactivity, potentially making it a useful intermediate in organic synthesis.